Gusperimus trihydrochloride
Overview
Description
Gusperimus trihydrochloride is an immunosuppressive drug . It is a derivative of the naturally occurring HSP70 inhibitor spergualin . It inhibits the interleukin-2-stimulated maturation of T cells to the S and G2/M phases and the polarization of the T cells into IFN-gamma-secreting Th1 effector T cells, resulting in the inhibition of growth of activated naive CD4 T cells .
Molecular Structure Analysis
The molecular formula of Gusperimus trihydrochloride is C17H37N7O3.3ClH . Its molar mass is 496.904 . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
Gusperimus trihydrochloride is a complex compound and its chemical reactions are not fully understood . It is known to interact with various biological molecules, affecting multiple arms of the immune system .Physical And Chemical Properties Analysis
Gusperimus trihydrochloride is a white powder . It is soluble in water . The pH value of a 50 mg/ml aqueous solution is about 4.9 .Scientific Research Applications
Immunological Mechanism and Clinical Applications :
- Gusperimus is an immunosuppressive drug with a unique action mode, impacting various immune system arms. It has shown promise in treating transplant rejection and ANCA-associated vasculitis (Perenyei, Jayne, & Flossmann, 2014).
Squalene-Gusperimus Nanoparticles for Innate Immunity Modulation :
- To improve gusperimus's stability and reduce side effects due to its high hydrophilicity and instability, squalene-gusperimus nanoparticles (Sq-GusNPs) were developed. These nanoparticles demonstrated non-toxicity, cellular uptake, and sustained anti-inflammatory effects, suggesting potential applications in treating pathologies requiring controlled gusperimus release (Navarro Chica et al., 2020).
In Vitro Immunological Effects :
- Sq-GusNPs enhanced gusperimus's immunosuppressive effect in mouse macrophages and T cells. The anti-inflammatory effect of these nanoparticles was maintained over time without cytotoxicity, indicating their potential in managing inflammatory disorders, including autoimmunity and graft rejection (Navarro Chica et al., 2021).
Treatment of Relapsing Wegener's Granulomatosis :
- Gusperimus (15-deoxyspergualin) was found effective in treating relapsing Wegener's Granulomatosis, allowing for the reduction of prednisolone doses and showing no unexpected toxicity with prolonged administration (Flossmann & Jayne, 2010).
Safety in Treating Glomerulonephritis Associated with SLE :
- In a study examining gusperimus's safety in treating glomerulonephritis associated with Systemic Lupus Erythematosus (SLE), it was found to exert no nephrotoxicity or hepatotoxicity while reversibly inducing leucocytopenia (Lorenz et al., 2005).
Safety And Hazards
Future Directions
Gusperimus trihydrochloride has been proposed to benefit patients with the neurological disease amyotrophic lateral sclerosis (ALS or Lou Gehrig’s disease) . It may also be of use in more common diseases and conditions such as rheumatoid arthritis, Crohn’s disease, lupus erythematosus, and the prevention and therapy of transplant rejection or graft-versus-host disease .
properties
IUPAC Name |
N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSPHUWXYSZPBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H40Cl3N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84937-45-1 (Parent) | |
Record name | Gusperimus trihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085468015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048761 | |
Record name | Gusperimus trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gusperimus trihydrochloride | |
CAS RN |
85468-01-5 | |
Record name | Gusperimus trihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085468015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gusperimus trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUSPERIMUS TRIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZS4144IO0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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